molecular formula C7H7BrN4 B1382675 3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine CAS No. 1643105-70-7

3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine

Cat. No.: B1382675
CAS No.: 1643105-70-7
M. Wt: 227.06 g/mol
InChI Key: RTCSGFCMWYMEST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family This compound is characterized by the presence of a bromine atom at the 3rd position and a methyl group attached to the nitrogen atom in the imidazo ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones in the presence of tert-butyl hydroperoxide (TBHP) in ethyl acetate. This reaction proceeds via a one-pot tandem cyclization/bromination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Cyclization: It can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites. This inhibition can disrupt signaling pathways involved in cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
  • 6-Phenylimidazo[1,2-a]pyridine
  • N-(pyridin-2-yl)amides

Uniqueness

3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methyl groups contribute to its reactivity and potential as a versatile scaffold in drug discovery .

Properties

IUPAC Name

3-bromo-N-methylimidazo[1,2-b]pyridazin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4/c1-9-6-2-3-7-10-4-5(8)12(7)11-6/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCSGFCMWYMEST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN2C(=NC=C2Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine
Reactant of Route 2
Reactant of Route 2
3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine
Reactant of Route 3
Reactant of Route 3
3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine
Reactant of Route 4
Reactant of Route 4
3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine
Reactant of Route 5
Reactant of Route 5
3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine
Reactant of Route 6
3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.